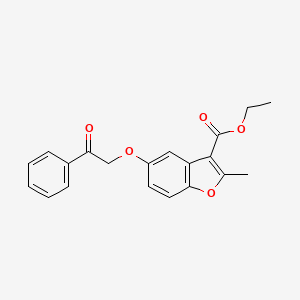

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-20(22)19-13(2)25-18-10-9-15(11-16(18)19)24-12-17(21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHRNUZPXSIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H18O5

- CAS Number : 5010-45-7

- Structure : The compound features a benzofuran core with an ethyl ester functionality, which is known to influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds related to ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

Ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate has been evaluated for its anticancer potential. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, likely through the activation of specific apoptotic pathways. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.

The biological activity of ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, affecting cellular functions.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cancer progression.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress, contributing to cell death in cancer cells.

Study on Anticancer Activity

A recent study focused on the effects of ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate on human breast cancer cells (MCF-7). The results indicated:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 65 |

This data suggests a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings indicate that ethyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate possesses significant antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison of Selected Benzofuran-3-carboxylates

Key Comparison Points

Halogenated derivatives (e.g., bromo and fluoro in ) increase molecular weight and polarity, possibly improving target binding but affecting membrane permeability .

Ester Group Variations :

- The 2-methoxyethyl ester in introduces ether oxygen, which may improve metabolic stability compared to ethyl esters .

- The acetyloxy group in is prone to hydrolysis, suggesting faster metabolic clearance than the target’s 2-oxoethoxy group .

Electronic and Steric Effects: The 2-oxo-2-phenylethoxy group in the target compound provides a ketone for hydrogen bonding, unlike the non-polar tert-butyl group in .

Antitumor Potential

- This suggests that benzofuran analogs with optimized substituents may warrant similar evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.